2-Ethynyl-1-fluoro-4-methoxybenzene
Overview
Description
2-Ethynyl-1-fluoro-4-methoxybenzene, also known as EFMB, is an organic compound that belongs to the family of phenyl acetylenes. Its molecular formula is C9H7FO , and its molecular weight is 150.15 g/mol . EFMB is a liquid that is insoluble in water but readily soluble in organic solvents like ethanol, benzene, and chloroform.
Molecular Structure Analysis
The InChI code for 2-Ethynyl-1-fluoro-4-methoxybenzene is1S/C9H7FO/c1-3-7-6-8 (11-2)4-5-9 (7)10/h1,4-6H,2H3
. This indicates that the molecule consists of a benzene ring with ethynyl (C≡CH), fluoro (F), and methoxy (OCH3) substituents. Physical And Chemical Properties Analysis
2-Ethynyl-1-fluoro-4-methoxybenzene is a liquid that is insoluble in water but readily soluble in organic solvents like ethanol, benzene, and chloroform. Its molecular weight is 150.15 g/mol .Scientific Research Applications
- Summary : 2-Ethynyl-1-fluoro-4-methoxybenzene is used in the synthesis of photoluminescent 1,2-dihydrophosphinines via a [4 + 2] cycloaddition along with an arylboronic acid and sodium azide .
Photoluminescent Materials Synthesis
Antifungal Compound Design
Feel free to ask for more details or additional applications! 😊
Safety And Hazards
The safety data sheet for a related compound, Ethynyl-4-fluorobenzene, indicates that it is a flammable solid that causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
2-ethynyl-1-fluoro-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c1-3-7-6-8(11-2)4-5-9(7)10/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAKNDCAVHQBAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynyl-1-fluoro-4-methoxybenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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